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Abstract

ladademstat (ORY-1001), a potent and selective small molecule inhibitor of Lysine-Specific
Demethylase 1 (LSD1/KDM1A), represents a promising epigenetic therapeutic strategy in
oncology. This technical guide provides a comprehensive overview of ladademstat's
mechanism of action, preclinical efficacy, and clinical development in both hematological
malignancies and solid tumors. We detail its dual inhibitory function, impacting both the
catalytic and scaffolding roles of LSD1, which leads to the induction of differentiation in cancer
cells and modulation of the tumor microenvironment. This document summarizes key
guantitative data from preclinical and clinical studies, outlines detailed experimental protocols
for relevant assays, and provides visual representations of critical signaling pathways and
experimental workflows to support further research and development.

Introduction to ladademstat and its Target: LSD1

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine dinucleotide
(FAD)-dependent enzyme that plays a critical role in transcriptional regulation by removing
methyl groups from mono- and di-methylated lysine 4 of histone H3 (H3K4me1/2) and lysine 9
of histone H3 (H3K9me1/2).[1] Overexpressed in a variety of cancers, including acute myeloid
leukemia (AML) and small cell lung cancer (SCLC), LSD1 is a key driver of oncogenesis
through its role in maintaining a stem-like, undifferentiated state in cancer cells.[2]
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ladademstat dihydrochloride (ORY-1001) is an orally bioavailable, irreversible inhibitor of
LSD1.[3] It forms a covalent bond with the FAD cofactor in the catalytic center of LSD1,
effectively blocking its demethylase activity.[3] Beyond this enzymatic inhibition, ladademstat
also disrupts the scaffolding function of LSD1, preventing its interaction with key transcription
factors like GFI-1 in leukemia and INSM1 in SCLC.[2] This dual mechanism of action leads to
the reactivation of suppressed genes, inducing differentiation of malignant cells and inhibiting
tumor growth.[1][2]

Mechanism of Action

ladademstat's therapeutic potential stems from its dual inhibition of LSD1's functions:

o Catalytic Inhibition: ladademstat irreversibly binds to the FAD cofactor of LSD1, preventing
the demethylation of H3K4 and H3K9.[3] This leads to an increase in H3K4 methylation at
gene promoters, which is associated with transcriptional activation of tumor suppressor
genes.[1]

» Scaffolding Disruption: The binding of ladademstat to LSD1 sterically hinders the interaction
of LSD1 with its binding partners.[2]

o In Acute Myeloid Leukemia (AML), ladademstat disrupts the LSD1-GFI1 transcriptional
repressor complex. This complex is crucial for maintaining the leukemic stem cell
phenotype, and its disruption by ladademstat leads to the differentiation of leukemic
blasts.[2]

o In Small Cell Lung Cancer (SCLC), ladademstat impairs the binding of LSD1 to the
transcription factor INSM1. This restores the expression of NOTCH1 and HES1, leading to
a reduction in the expression of oncogenes ASCL1 and NEUROD1, which can result in
significant tumor regression.[2]

Signaling Pathway Diagrams

Caption: ladademstat's mechanism in AML.
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Caption: ladademstat's mechanism in SCLC.

Preclinical Data

ladademstat has demonstrated potent anti-tumor activity in a range of in vitro and in vivo

preclinical models.
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In Vitro Activity

ladademstat has shown high potency and selectivity for LSD1. In a comparative study of 10
LSD1 inhibitors, ladademstat was found to be the most potent.[4]

Assay Type Cell Line | Target IC50 | EC50 Reference
LSD1 Enzymatic N

o Purified LSD1 12-18 nM [5]1[6]
Activity
Antiproliferative

o MV4-11 (AML) > 20 uM [7]
Activity (3 days)
Antiproliferative

o MV4-11 (AML) 0.03 uM [7]
Activity (10 days)
Antiproliferative RPMI-8226 (Multiple

- > 20 pM [7]
Activity (3 & 10 days) Myeloma)
Mammosphere Breast Cancer Stem

) 3.98 umol/L [8]

Formation Cells

In Vivo Activity

In vivo studies using xenograft models have confirmed the anti-tumor efficacy of ladademstat.
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Dosing
Model Type Cancer Type . Outcome Reference
Regimen
400 ua/k Inhibited tumor
, p-0.,
Glioblastoma ) HOT9. P growth,
Glioblastoma every 7 days for ) [7]
Xenograft increased
28 days )
survival rate
65% tumor
Melanoma growth reduction
Xenograft (with Melanoma Not specified (combo) vs. 45%  [2]
anti-PD1) (anti-PD1 alone)
by Day 15
Significantly
MV(4;11) <0.020 mg/kg,
AML reduced tumor [9]
Xenograft p.o.

growth

Clinical Development

ladademstat has been evaluated in multiple clinical trials for both hematological and solid

tumors, demonstrating a manageable safety profile and promising efficacy, particularly in

combination therapies.

Hematological Malighancies
ALICE Trial (Phase lla): ladademstat + Azacitidine in AML

This open-label, single-arm study evaluated the combination of ladademstat with azacitidine in

newly diagnosed, elderly/unfit AML patients.[10]
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Parameter Value Reference
Patient Population
Number of Patients (Safety
36 [11]
Set)
Number of Patients (Efficacy
27 [12]
Set)
Median Age 76 years [11]
Dosing
Recommended Phase 2 Dose 90 pg/m2z/day [12][13]
Efficacy
Objective Response Rate
. 81% (22/27) [12]
(ORR) (Efficacy Set)
Complete Remission (CR/CRi)
i 52% (14/27) [13]
(Efficacy Set)
MRD Negativity in CR/CRI 82% (10/11 evaluable) [11][12]
Median Overall Survival (at
> 1 year [12]
RP2D)
Safety
Thrombocytopenia (69%),
Most Common Treatment- _ _
Neutropenia (61%), Anemia [11]
Related AEs (=10%) )
(42%), Dysgeusia (42%)
) 3 patients (intracranial
Treatment-Related Serious ] o
hemorrhage, differentiation [11][13]

AEs

syndrome, febrile neutropenia)

Solid Tumors

CLEPSIDRA Trial (Phase lla): ladademstat + Platinum/Etoposide in SCLC
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This single-arm, open-label study assessed ladademstat in combination with carboplatin-
etoposide in second-line, extensive-stage SCLC patients.[14]

Parameter Value Reference

Patient Population

Number of Patients Enrolled 14 [14]
Number of Patients Evaluable
_ 10 [14]
for Efficacy
Efficacy
Objective Response Rate
40% (4/10) [14]
(ORR)
Clinical Benefit Rate (ORR +
_ 60% [14]
Stable Disease >4 months)
Mean Duration of Response 4.5 months [14]

Safety

Significant hematological
o toxicity suggested the
Key Finding o ] [14]
combination was not suitable

for this patient population.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below
are representative protocols for key assays used in the evaluation of ladademstat.

LSD1 Enzymatic Activity Assay (AlphaScreen™)

This protocol describes a method to measure the in vitro enzymatic activity of LSD1 and the
inhibitory effect of ladademstat.[8][15]

o Reagent Preparation: Prepare assay buffer, biotinylated histone H3 peptide substrate
methylated at lysine 4, purified LSD1 enzyme, and serial dilutions of ladademstat in a 3.3%
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DMSO/assay buffer solution.

e Enzyme-Inhibitor Incubation: In a 384-well Optiplate, add 3 pL of the ladademstat dilution to
4 uL of the LSD1 enzyme solution. Incubate for 30 minutes at room temperature.

o Reaction Initiation: Add 3 pL of the H3 peptide substrate to initiate the demethylation
reaction. The final DMSO concentration should be 1%. Incubate for 60 minutes at room
temperature.

o Detection:

o Add 5 pL of anti-mouse acceptor beads and 5 pL of a primary antibody that recognizes the
demethylated substrate. Incubate for 30 minutes.

o Add 10 pL of AlphaScreen™ streptavidin-conjugated donor beads.

» Data Acquisition: Read the plate on a compatible microplate reader. The signal is inversely
proportional to the amount of demethylation, and therefore, the LSD1 activity.

o Data Analysis: Calculate IC50 values by fitting the dose-response data to a four-parameter
logistic equation.

Mammosphere Formation Assay for Cancer Stem Cells

This assay assesses the ability of cancer stem cells to form spherical colonies in non-adherent
culture conditions, a measure of self-renewal capacity.[4][8][16]

o Cell Preparation: Prepare a single-cell suspension from a breast cancer cell line or patient-
derived xenograft (PDX) tissue by enzymatic digestion (e.g., trypsin/dispase) and
mechanical dissociation.

o Cell Seeding: Seed cells at a low density (e.g., 500-4,000 cells/cm?) in ultra-low attachment
6-well plates containing mammosphere-forming medium (e.g., DMEM/F12 supplemented
with growth factors, L-glutamine, and antibiotics).[4]

e Treatment: Add varying concentrations of ladademstat to the wells on day 1.

e Incubation: Culture the cells at 37°C and 5% COz2 for 7-14 days without disturbing the plates.
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e Quantification: Count the number and measure the size of the mammospheres (typically >50
pum in diameter) using an inverted microscope and imaging software (e.g., ImageJ).

o Data Analysis: Determine the IC50 for mammosphere formation. Cell viability can be
assessed in parallel using an MTT assay to rule out non-specific cytotoxicity.[8]

Flow Cytometry for AML Blast Differentiation

This protocol outlines a method to assess the differentiation of AML blasts following
ladademstat treatment by measuring the expression of cell surface markers.[3][17]

o Sample Preparation: Collect bone marrow or peripheral blood samples from AML patients or
in vitro cultured AML cells (e.g., THP-1, MV(4;11)).

o Cell Staining:
o Aliquot approximately 1x10¢© cells per tube.

o Incubate cells with a cocktail of fluorescently-conjugated antibodies against myeloid and
differentiation markers (e.g., CD45, CD34, CD117, HLA-DR, CD13, CD33, CD11b, CD14,
CD64).

o Incubate for 20-30 minutes at 4°C in the dark.

e Lysis and Fixation: If using whole blood or bone marrow, lyse red blood cells using a lysis
buffer. Wash and resuspend cells in a suitable buffer (e.g., PBS with 1% FBS).

o Data Acquisition: Acquire data on a multi-parameter flow cytometer. Collect a sufficient
number of events (e.g., >100,000) to identify blast populations.

e Data Analysis:
o Gate on the blast population based on CD45 and side scatter characteristics.

o Quantify the percentage of blast cells expressing differentiation markers (e.g., increased
CD11b, CD14) in treated versus untreated samples.

Experimental Workflow Diagrams
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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